N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide
Description
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide is a dibenzo-oxazepine derivative characterized by a central oxazepine ring fused with two benzene rings. The structure features an 8-chloro substituent on the oxazepine core and a 2-(3-methylphenoxy)acetamide side chain.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-13-3-2-4-16(9-13)28-12-21(26)24-15-6-8-19-17(11-15)22(27)25-18-10-14(23)5-7-20(18)29-19/h2-11H,12H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVWYXKQPHYETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19ClN2O4
- Molecular Weight : 420.86 g/mol
- CAS Number : 922089-36-9
Synthesis
The synthesis of this compound typically involves:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization reactions involving substituted 2-aminophenols and 2-halobenzaldehydes.
- Chlorination : The introduction of chlorine at the 8-position is performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Acetamide Formation : The final step involves acylation reactions to form the acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Neurotransmitter Receptors : It may act on serotonin and dopamine receptors, influencing mood and behavior.
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits:
- Antidepressant-like Activity : Animal models have shown that this compound can reduce depressive behaviors, suggesting its potential use in treating mood disorders.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
-
Case Study on Antidepressant Activity :
- In a controlled study on rodents, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.
- The study highlighted the compound's ability to modulate neurotransmitter levels in the brain.
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Case Study on Anti-inflammatory Properties :
- A recent investigation assessed the anti-inflammatory effects of the compound in a model of acute inflammation.
- Results showed a marked decrease in edema and inflammatory markers in treated subjects compared to controls.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits various mechanisms contributing to its biological activity:
- Dopamine Receptor Modulation : Similar compounds have shown selective inhibition of dopamine D2 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and bipolar disorder.
- Antipsychotic Activity : Given its structural similarity to known antipsychotics, it may exhibit efficacy in treating psychotic conditions.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives may inhibit pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds within this class:
- Antipsychotic Efficacy : A study demonstrated that derivatives similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide displayed significant antipsychotic effects in animal models by modulating dopamine pathways .
- Inflammatory Response : Research indicated that certain derivatives could reduce levels of inflammatory markers in vitro and in vivo, suggesting their utility in treating conditions like rheumatoid arthritis .
- Neuroprotective Effects : Investigations into neuroprotective properties showed that this compound could mitigate neuronal damage in models of neurodegeneration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares a dibenzo-heterocyclic core with several derivatives in the evidence. Key variations include:
- Heteroatom substitution : Replacement of sulfur (in thiazepine derivatives) with oxygen (in oxazepine) alters electronic properties and steric bulk.
- Substituent position : The 8-chloro group contrasts with nitro (e.g., 3-nitro in ) or methoxy groups (e.g., 4-methoxy in ).
- Side-chain diversity: The 3-methylphenoxy acetamide moiety differs from 4-methoxyphenyl () or benzyl carboxamide () groups.
Pharmacological Implications
- Dopamine Receptor Affinity : Thiazepine derivatives in and exhibit D2 receptor antagonism, with compound 40 (chlorobenzyl-substituted) showing high selectivity (HRMS m/z 425.0725) . The target compound’s oxazepine core may reduce metabolic instability compared to sulfur-containing analogs.
- Steric Effects : The 8-chloro substituent may hinder binding to off-target receptors compared to bulkier groups like 10-butyl () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
